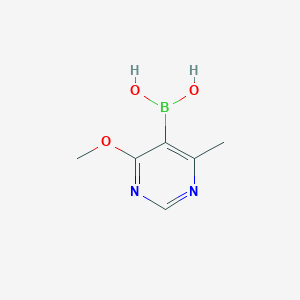
1-(3,5-Dibromothiophen-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dibromo-2-thiophenyl)-1-propanone is a chemical compound characterized by a thiophene ring substituted with bromine atoms and a propanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3,5-Dibromo-2-thiophenyl)-1-propanone can be synthesized through several synthetic routes. One common method involves the bromination of 2-thiophenylpropanone using bromine in the presence of a suitable catalyst. The reaction typically requires controlled conditions to ensure the selective addition of bromine atoms at the 3 and 5 positions of the thiophene ring.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,5-Dibromo-2-thiophenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 1-(3,5-dibromo-2-thiophenyl)-1-propanoic acid.
Reduction: Reduction reactions can lead to the formation of 1-(3,5-dibromo-2-thiophenyl)-1-propanol.
Substitution: The bromine atoms on the thiophene ring can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed:
Oxidation: 1-(3,5-dibromo-2-thiophenyl)-1-propanoic acid
Reduction: 1-(3,5-dibromo-2-thiophenyl)-1-propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-(3,5-Dibromo-2-thiophenyl)-1-propanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of thiophene derivatives with biological targets.
Industry: Utilized in the production of materials with specific electronic and optical properties, such as conductive polymers and organic semiconductors.
Mécanisme D'action
1-(3,5-Dibromo-2-thiophenyl)-1-propanone can be compared with other thiophene derivatives, such as 2,5-dibromothiophene and 3,3-dibromo-2,2-bithiophene. These compounds share structural similarities but differ in their substitution patterns and potential applications. The uniqueness of 1-(3,5-dibromo-2-thiophenyl)-1-propanone lies in its specific functional groups and reactivity profile, which make it suitable for certain applications that other thiophene derivatives may not be.
Comparaison Avec Des Composés Similaires
2,5-Dibromothiophene
3,3-Dibromo-2,2-bithiophene
2,3-Dibromothiophene
This comprehensive overview provides a detailed understanding of 1-(3,5-dibromo-2-thiophenyl)-1-propanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H6Br2OS |
|---|---|
Poids moléculaire |
298.00 g/mol |
Nom IUPAC |
1-(3,5-dibromothiophen-2-yl)propan-1-one |
InChI |
InChI=1S/C7H6Br2OS/c1-2-5(10)7-4(8)3-6(9)11-7/h3H,2H2,1H3 |
Clé InChI |
YPSFJSDLDOJUFG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=C(S1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(tert-Butoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15363991.png)





